molecular formula C35H28N4O5 B611028 Stauprimide CAS No. 154589-96-5

Stauprimide

カタログ番号: B611028
CAS番号: 154589-96-5
分子量: 584.6 g/mol
InChIキー: MQCCJEYZKWZQHU-JTPSWESPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Stem Cell Differentiation

Overview
Stauprimide is primarily recognized for its ability to enhance the differentiation of embryonic stem cells (ESCs). Research indicates that it can effectively prime human embryonic stem cells for lineage-specific differentiation, particularly toward definitive endoderm (DE) formation.

Mechanism of Action
this compound operates by inhibiting the nuclear localization of nucleoside diphosphate kinase B (NME2), which subsequently downregulates c-MYC, a critical factor in maintaining pluripotency in ESCs. This downregulation makes ESCs more responsive to differentiation cues from growth factors like activin A .

Case Study Findings
A study demonstrated that treating human embryonic stem cells with 200 nM of this compound followed by activin A resulted in significant upregulation of DE-specific markers such as SOX17 and FOXA2, comparable to traditional methods . Higher concentrations of this compound were associated with increased mortality rates in ESCs, highlighting the importance of dosage optimization .

Concentration (nM)DE Marker Expression (SOX17, FOXA2)Cell Viability
200Significant increaseHigh
400Higher expressionModerate
800Highest expressionLow

Oncology Applications

Overview
this compound also exhibits potential as an antitumor agent. Its effects on cancer cell proliferation and migration have been studied extensively, particularly in triple-negative breast cancer (TNBC).

Mechanism of Action
In TNBC models, this compound has been shown to inhibit cell growth and migration by modulating key signaling pathways, including ERK1/2, Akt, and p38 MAPK. Notably, it induces cell cycle arrest at the G2/M phase without triggering apoptosis .

Case Study Findings
Research involving MDA-MB-231 cells (a TNBC cell line) indicated that this compound treatment significantly reduced cell proliferation and migratory capabilities. In vivo studies using orthotopic mouse models demonstrated that this compound increased necrotic areas within tumors and reduced metastasis to the lungs and liver .

Treatment GroupProliferation Rate ReductionMigration Rate ReductionApoptosis Induction
Control0%0%Yes
This compound50%40%No

Broader Scientific Applications

Beyond stem cell research and oncology, this compound serves as a valuable tool compound in various scientific domains:

  • Chemical Biology : It aids in studying structure-activity relationships within the indolocarbazole family.
  • Pharmaceutical Development : Its properties may contribute to developing new therapeutic agents targeting specific cellular pathways .

作用機序

スタウプリミドは、NME2転写因子と相互作用してc-Myc発現をダウンレギュレートし、幹細胞の分化につながることによって効果を発揮します この相互作用は、NME2の核局在を阻害し、それによってc-Mycの転写活性化をブロックし、細胞分化を促進します このプロセスに関与する分子標的と経路には、NME2-c-Mycシグナル伝達軸とその他の関連する転写調節因子があります .

類似の化合物との比較

スタウプリミドは、幹細胞の指向性分化を促進する特定の能力により、そのアナログの中でユニークです。類似の化合物には以下が含まれます。

生化学分析

Biochemical Properties

Stauprimide interacts with the NME2 (PUF) transcription factor, leading to the down-regulation of c-Myc expression . This interaction plays a crucial role in biochemical reactions, particularly in the differentiation of stem cells .

Cellular Effects

This compound has been shown to increase the efficiency of the directed differentiation of mouse and human embryonic stem cells in synergy with defined extracellular signaling cues . It suppresses MYC transcription in cancer cell lines derived from distinct tissues . Using renal cancer cells, it has been confirmed that this compound inhibits NME2 nuclear localization .

Molecular Mechanism

The core mechanism of action for this compound centers on its ability to enhance the transcriptional activities of the NME2 protein, which is pivotal in cellular differentiation processes . It promotes embryonic stem cell (ESC) differentiation by inhibiting nuclear localization of the MYC transcription factor NME2, which in turn results in down-regulation of MYC transcription .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, in H1184 cells, process formation was predominantly induced by this compound and, to a lesser extent, in lestaurtinib-, this compound-, and UCN-01-treated cells .

Dosage Effects in Animal Models

Administration of this compound has been shown to inhibit tumor growth in rodent xenograft models

Subcellular Localization

This compound functions by inhibiting the nuclear localization of the MYC transcription factor NME2

準備方法

スタウプリミドは、スタウロスポリンから始まる一連の化学反応によって合成されます。合成経路には、スタウロスポリンの構造の修飾が含まれ、その生物活性を高める特定の官能基が導入されます。 反応条件には、通常、目的の化学変換を達成するために、有機溶媒、触媒、および制御された温度の使用が含まれます 。スタウプリミドの工業生産方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成経路に従う可能性があります。

化学反応の分析

スタウプリミドは、以下を含むさまざまな化学反応を受けます。

科学研究への応用

スタウプリミドには、以下を含むいくつかの科学研究への応用があります。

類似化合物との比較

Stauprimide is unique among its analogs due to its specific ability to enhance the directed differentiation of stem cells. Similar compounds include:

生物活性

Stauprimide, a semi-synthetic derivative of staurosporine, has garnered attention for its diverse biological activities, particularly in the fields of cancer research and stem cell biology. This article explores the compound's mechanisms of action, its effects on various cell types, and its potential therapeutic applications based on recent studies.

Overview of this compound

This compound is primarily recognized for its ability to enhance differentiation in embryonic stem cells (ESCs) and inhibit proliferation and migration in cancer cells. Its structural similarity to staurosporine allows it to interact with various cellular pathways, making it a subject of interest in both developmental biology and oncology.

  • Inhibition of MYC Transcription :
    • This compound selectively suppresses MYC transcription, a critical regulator of cell proliferation and survival. This suppression is achieved through the inhibition of MYC's nuclear localization, which is essential for its transcriptional activity .
  • Modulation of Signaling Pathways :
    • In cancer cells, this compound has been shown to modulate several key signaling pathways:
      • ERK1/2 Pathway : Involved in cell proliferation and differentiation.
      • Akt Pathway : Plays a role in cell survival.
      • p38 MAPK Pathway : Associated with stress responses and apoptosis .
  • Cell Cycle Arrest :
    • Research indicates that this compound induces G2/M cell cycle arrest without triggering apoptosis in triple-negative breast cancer (TNBC) cells, specifically the MDA-MB-231 line. This arrest contributes to its antitumoral effects by inhibiting further cell division .

Biological Activity in Cancer Research

This compound's potential as an antitumoral agent has been evaluated through various studies:

  • In Vitro Studies :
    • In TNBC models, this compound treatment resulted in reduced cell proliferation and migration capabilities. The compound was found to increase the necrotic core of tumors and decrease metastasis in vivo, particularly in lung and liver tissues .
  • Case Study Summary :
    Study TypeCell LineTreatment ConcentrationMain Findings
    In VitroMDA-MB-2315 μMInhibition of proliferation and migration
    In VivoMDA-MB-231 XenograftN/AIncreased necrosis; reduced metastasis
    Stem Cell DifferentiationHuman ESCs200 nMUpregulation of DE markers (SOX17, FOXA2)

Effects on Embryonic Stem Cells

This compound has also been studied for its effects on human embryonic stem cells (hESCs):

  • Differentiation Induction :
    • Treatment with this compound followed by activin A led to significant upregulation of definitive endoderm (DE) markers such as SOX17 and FOXA2. This indicates that this compound can effectively prime hESCs for differentiation into specific lineages .
  • Gene Expression Analysis :
    • The expression levels of DE-specific markers were comparable to those observed with standard differentiation protocols involving Wnt3a and activin A. However, higher concentrations of this compound resulted in increased mortality rates among hESCs .

特性

CAS番号

154589-96-5

分子式

C35H28N4O5

分子量

584.6 g/mol

IUPAC名

N-[(2S,3R,4R,6S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide

InChI

InChI=1S/C35H28N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31H,17H2,1-3H3,(H,36,40,41)/t23-,24+,31-,35+/m1/s1

InChIキー

MQCCJEYZKWZQHU-JTPSWESPSA-N

SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC

異性体SMILES

C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC

正規SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Stauprimide;  N-Benzoyl-7-oxostaurosporine; 

製品の起源

United States
Customer
Q & A

Q1: What is the main mechanism of action of Stauprimide in cancer cells?

A1: this compound acts by selectively suppressing the transcription of the MYC oncogene. [] It achieves this by inhibiting the nuclear localization of NME2, a transcription factor that regulates MYC expression. [] By preventing NME2 from entering the nucleus, this compound effectively downregulates MYC transcription, leading to reduced MYC protein levels. []

Q2: What evidence supports the potential of this compound as an anti-cancer agent?

A2: Studies have demonstrated that this compound suppresses MYC transcription in various cancer cell lines, regardless of their tissue of origin. [] Importantly, administering this compound inhibited tumor growth in rodent xenograft models, indicating its potential efficacy in vivo. [] These findings provide a strong rationale for further exploring this compound as a potential anti-cancer therapeutic.

Q3: Besides its anti-cancer activity, how else has this compound been investigated in stem cell research?

A3: this compound has shown promise in promoting the differentiation of human embryonic stem cells (hESCs) towards definitive endoderm (DE). [, ] Researchers have investigated various protocols using this compound in combination with other factors, such as activin A and small molecule inducers, to enhance DE differentiation efficiency. [, ] This research highlights the potential of this compound in manipulating stem cell fate for regenerative medicine applications.

Q4: What are the limitations of current protocols for differentiating DE into pancreatic endocrine cells using this compound?

A4: Although this compound-primed hESCs showed competency for differentiation into pancreatic progenitors and hepatocyte-like cells, current protocols were not universally successful in generating pancreatic endocrine (PE) cells. [] This suggests that further optimization of differentiation protocols is required to improve the efficiency of generating specific endodermal derivatives, such as PE cells, from this compound-primed hESCs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。